

Application Note: Characterization of Sofosbuvir Impurities Using Mass Spectrometry

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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799823

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.^{[1][2][3]} Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note provides a detailed protocol for the identification and characterization of potential impurities and degradation products of Sofosbuvir using liquid chromatography coupled with mass spectrometry (LC-MS). The methodologies described are based on forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.^{[1][2][4][5]}

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the Sofosbuvir sample under various stress conditions to generate potential impurities and degradation products.

1.1. Preparation of Sofosbuvir Stock Solution:

- Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[4]
- Add 50 mL of methanol and sonicate for 20 minutes to dissolve the sample completely.[4]
- Dilute the solution to the mark with methanol to obtain a stock solution of 1000 µg/mL.[4]
- For analysis, further dilute an aliquot of the stock solution with the mobile phase to a final concentration of 50 µg/mL.[4]

1.2. Stress Conditions:

- Acid Hydrolysis: Reflux the Sofosbuvir solution in 0.1 N HCl at 70°C for 6 hours.[4]
Alternatively, a study used 1 N HCl at 80°C for 10 hours.[5]
- Alkaline Hydrolysis: Reflux the Sofosbuvir solution in 0.1 N NaOH at 70°C for 10 hours.[4]
Another protocol suggests 0.5 N NaOH at 60°C for 24 hours.[5]
- Oxidative Degradation: Expose the Sofosbuvir solution to 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days.[4] Another study utilized 30% H₂O₂ at 80°C for two days.[5]
- Thermal Degradation: Expose the solid drug or a solution of the drug to a temperature of 50°C for 21 days.[4]
- Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours or for a period of 21 days.[4][5]

1.3. Sample Preparation after Degradation:

- After the specified stress period, cool the solutions to room temperature.
- Neutralize the acidic and alkaline solutions with an appropriate base (e.g., NaOH) or acid (e.g., HCl), respectively.[5]
- Dilute the neutralized and other stressed samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection into the LC-MS system.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

2.1. Chromatographic Conditions:

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.
- **Column:** A reversed-phase C18 column is commonly used. Examples include Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[1][2][3]
- **Mobile Phase:** A gradient or isocratic elution using a mixture of methanol and water with 0.1% formic acid is often employed. A common mobile phase composition is Methanol:Water (70:30, v/v).[1][2][3][4]
- **Flow Rate:** A typical flow rate is 1.0 mL/min.[4]
- **Injection Volume:** 10-20 μL.[4][6]
- **Detection Wavelength:** The UV detector is typically set at 261 nm for Sofosbuvir.[4]

2.2. Mass Spectrometry Conditions:

- **Mass Spectrometer:** A tandem mass spectrometer (MS/MS) such as a triple quadrupole or a high-resolution mass spectrometer (HRMS) like an Orbitrap is used for accurate mass measurements.[5][7]
- **Ionization Source:** Electrospray ionization (ESI) in the positive ion mode is generally used.[4][6]
- **Scan Mode:** The analysis is performed in full scan mode to detect all possible ions. Product ion scans (tandem MS) are then performed on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.
- **MRM Mode:** For quantitative analysis of known impurities, multiple reaction monitoring (MRM) mode can be used for its high sensitivity and selectivity.[8]

Data Presentation

The following tables summarize the quantitative data for Sofosbuvir and its known degradation products observed under different stress conditions.

Table 1: Mass Spectrometric Data of Sofosbuvir and its Degradation Products

Compound	Stress Condition(s)	Retention Time (Rt) (min)	[M+H] ⁺ (m/z)	Proposed Molecular Formula
Sofosbuvir	-	-	530.1	C ₂₂ H ₂₉ FN ₃ O ₉ P
DP I (Acid Hydrolysis)	Acidic	4.2	488	Not Specified
DP II (Alkaline Hydrolysis)	Alkaline	3.6	393.3	Not Specified
DP III (Oxidative Degradation)	Oxidative	3.2	393	Not Specified
Acid Degradation Product	Acidic	-	417.0843	C ₁₆ H ₁₉ FN ₂ O ₈ P
Base Degradation Product A	Basic	-	453.13	C ₁₆ H ₂₅ FN ₃ O ₉ P
Base Degradation Product B	Basic	-	412.0900	C ₁₃ H ₁₉ FN ₃ O ₉ P
Oxidative Degradation Product	Oxidative	-	528.1525	C ₂₂ H ₂₈ FN ₃ O ₉ P

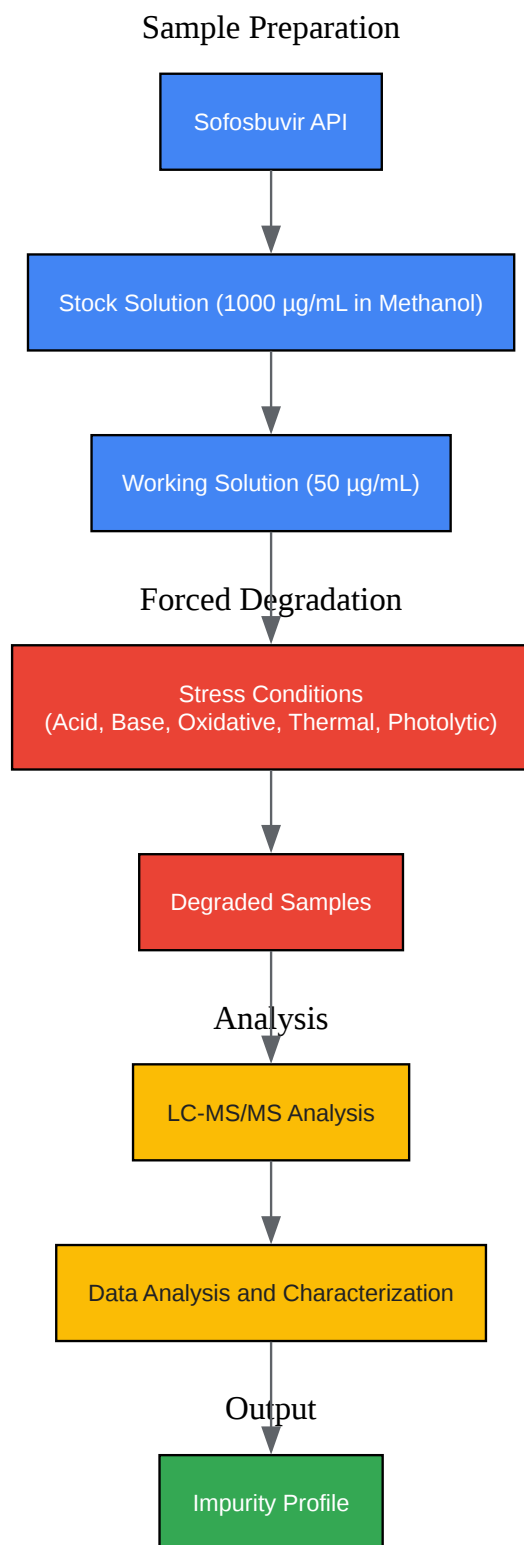
DP: Degradation Product. Data compiled from multiple sources.[4][5]

Table 2: Summary of Forced Degradation Results for Sofosbuvir

Stress Condition	Reagents and Conditions	Degradation Observed
Acid Hydrolysis	0.1N HCl, 70°C, 6 hrs	~23% degradation.[4]
Alkaline Hydrolysis	0.1N NaOH, 70°C, 10 hrs	~50% degradation.[4]
Oxidative Degradation	3% H ₂ O ₂ , RT, 7 days	~19% degradation.[4]
Thermal Degradation	50°C, 21 days	No significant degradation.[4]
Photolytic Degradation	UV light, 21 days	No significant degradation.[4]
Neutral Hydrolysis	-	Stable.[1][2][3]

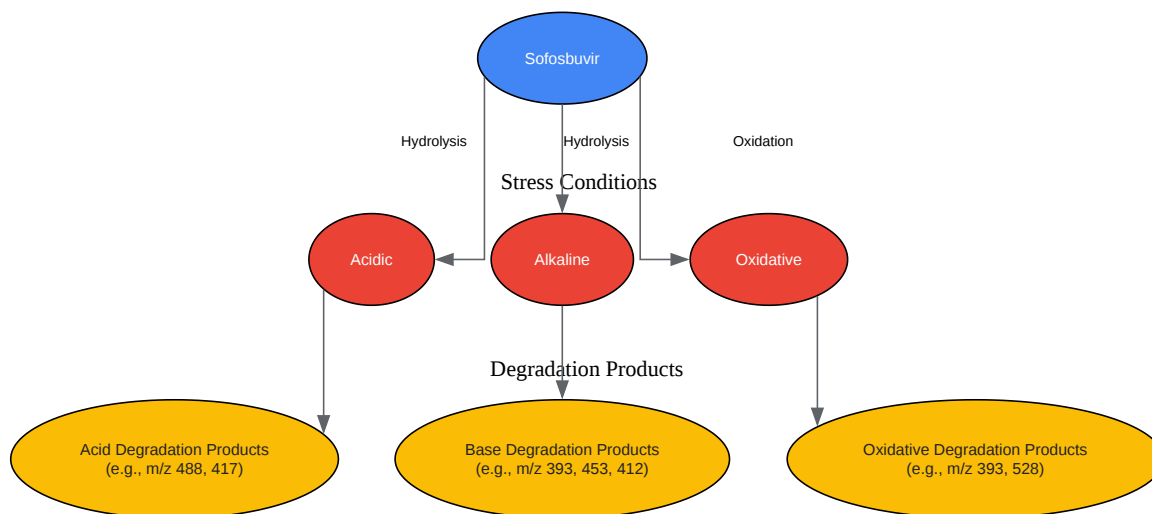
Visualizations

The following diagrams illustrate the experimental workflow for the characterization of Sofosbuvir impurities and a simplified representation of the degradation process.



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Caption: Experimental workflow for Sofosbuvir impurity profiling.



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Caption: Simplified Sofosbuvir degradation pathways.

Conclusion

The described methodologies provide a robust framework for the identification and characterization of Sofosbuvir impurities using LC-MS. Forced degradation studies are crucial for understanding the stability of the drug substance and for the development of validated, stability-indicating analytical methods. The use of high-resolution mass spectrometry further aids in the accurate identification and structural elucidation of unknown impurities, ensuring the quality and safety of the final pharmaceutical product.

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